

2-Methylquinoline-4-carboxylic acid basic properties

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Compound of Interest

Compound Name: **2-Methylquinoline-4-carboxylic acid**

Cat. No.: **B188263**

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An In-depth Technical Guide to **2-Methylquinoline-4-carboxylic Acid**

Introduction

2-Methylquinoline-4-carboxylic acid, also known as 2-methylcinchoninic acid, is a heterocyclic organic compound belonging to the quinoline class. Its structure, featuring a quinoline core with a methyl group at the 2-position and a carboxylic acid at the 4-position, makes it a significant molecule in medicinal chemistry and organic synthesis.^{[1][2]} Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.^{[3][4][5]} Consequently, **2-methylquinoline-4-carboxylic acid** serves as a crucial building block or scaffold for the synthesis of novel, biologically active compounds and is a valuable tool for researchers in drug discovery and development.^[2]

Chemical and Physical Properties

The fundamental properties of **2-Methylquinoline-4-carboxylic acid** are summarized below. These identifiers and physicochemical characteristics are essential for its handling, characterization, and application in a research setting.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-methylquinoline-4-carboxylic acid[1]
CAS Number	634-38-8[1][6]
Molecular Formula	C ₁₁ H ₉ NO ₂ [1][6]
SMILES	CC1=NC2=CC=CC=C2C(=C1)C(=O)O[1]
InChIKey	UIDHNPTVQFNWOJ-UHFFFAOYSA-N[1]
Synonyms	2-Methylcinchoninic acid, 2-Methyl-4-quinolinecarboxylic acid[1][6]

Physicochemical Properties

Property	Value
Molecular Weight	187.19 g/mol [1][6]
Appearance	Solid (form may vary)
XLogP3	2.4[1]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1

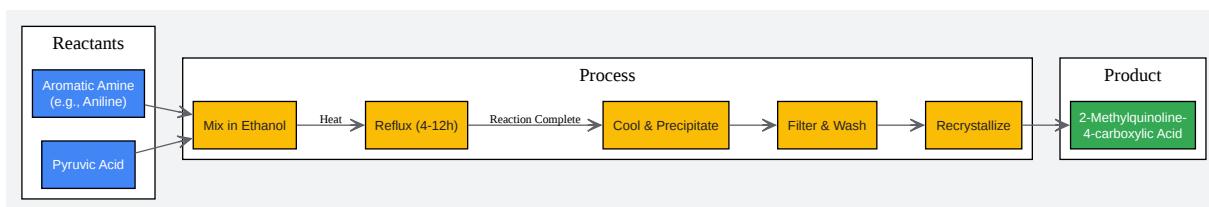
Synthesis and Reactivity

The synthesis of **2-methylquinoline-4-carboxylic acid** and its derivatives is most commonly achieved through classic condensation reactions, primarily the Doebner reaction and the Pfitzinger reaction.

- **Doebner Reaction:** This method involves the condensation of an aromatic amine (e.g., aniline), an aldehyde, and pyruvic acid.[7] It is a versatile approach for producing various substituted quinoline-4-carboxylic acids.

- Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound containing an α -methylene group (like a ketone) under basic conditions.[8][9]

The carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation or esterification, allowing for the creation of extensive derivative libraries for biological screening.[2][7]



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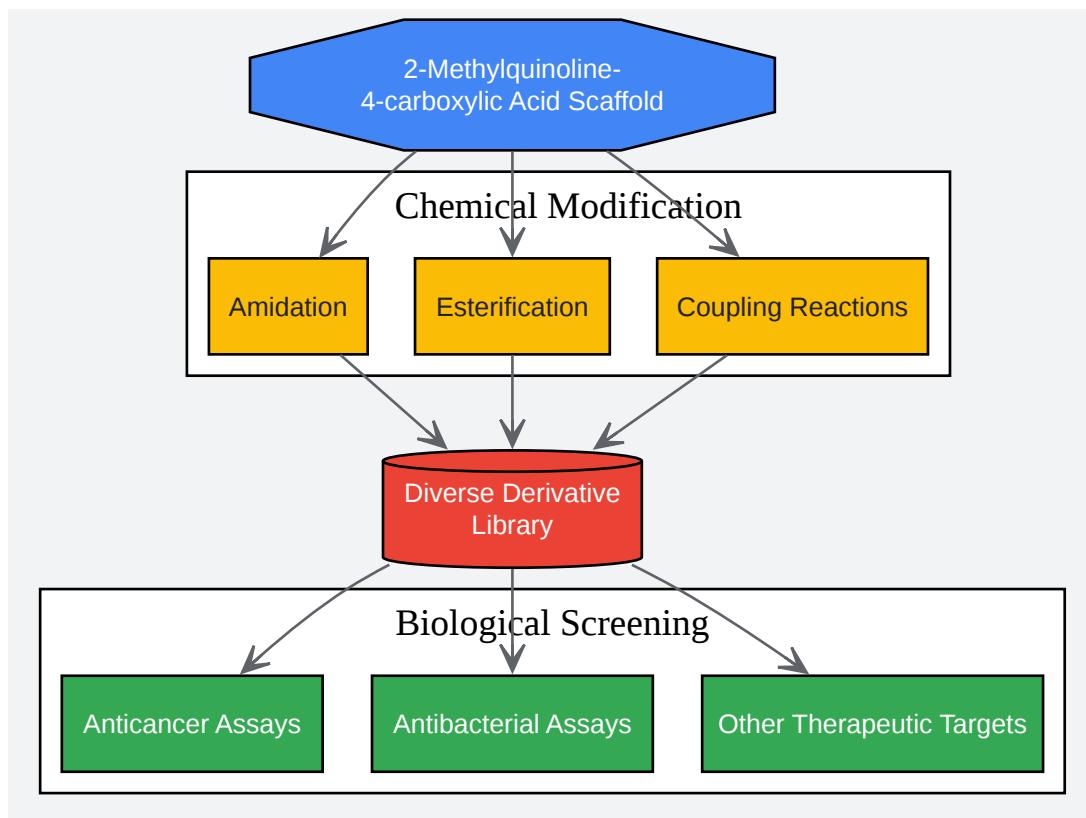
General workflow for the Doebner synthesis reaction.

Biological and Pharmacological Profile

While **2-methylquinoline-4-carboxylic acid** itself has reported antioxidant activity[9], its primary role in drug development is as a key intermediate or structural scaffold.[2] The quinoline-4-carboxylic acid core is a well-established pharmacophore found in compounds with diverse therapeutic applications.[3][5]

Derivatives synthesized from this core have been investigated for numerous activities:

- Anticancer: Derivatives have shown potential by inhibiting enzymes such as histone deacetylases (HDACs) or sirtuins (SIRTs), which are crucial in cancer progression.[10][11] Some also target dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[12]
- Antibacterial: Modifications of the core structure have led to compounds with activity against both Gram-positive and Gram-negative bacteria.[5][7]
- Antioxidant: The parent compound and its derivatives have demonstrated the ability to inhibit oxidation reactions caused by free radicals.[9]



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Role as a scaffold in drug discovery and development.

Experimental Protocols

Detailed methodologies are critical for reproducibility in research. Below are representative protocols for the synthesis of a quinoline-4-carboxylic acid derivative via the Doebner reaction and for evaluating the cytotoxic activity of resulting compounds using the MTT assay.

Synthesis via Doebner Reaction

This protocol is adapted from procedures for synthesizing 2-substituted quinoline-4-carboxylic acids.[7][10]

- **Reactant Mixture:** In a round-bottom flask, combine an equimolar mixture of an aromatic amine (e.g., aniline, 20 mmol) and a relevant aldehyde (e.g., 2-nitrobenzaldehyde, 20 mmol) in 30-50 mL of ethanol.[7][10]
- **Initial Reflux:** Heat the mixture to reflux for 1 hour.

- **Addition of Pyruvic Acid:** Add pyruvic acid (1.5 equivalents, 30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mass.[\[7\]](#)
- **Second Reflux:** Continue to reflux the mixture for an additional 12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
- **Precipitation:** Once the reaction is complete, pour the mixture into ice water (approx. 60 mL) with vigorous stirring to precipitate the solid product.[\[7\]](#)
- **Filtration and Neutralization:** Collect the crude solid by vacuum filtration. To purify, dissolve the solid in an aqueous potassium carbonate (K_2CO_3) solution to form the salt, then filter to remove any non-acidic impurities.
- **Acidification:** Re-acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified carboxylic acid.
- **Final Purification:** Collect the purified solid by filtration, wash with cold ethanol, and dry. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol/water.[\[10\]](#)
- **Characterization:** Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, ^{13}C NMR, and mass spectrometry.[\[7\]\[13\]](#)

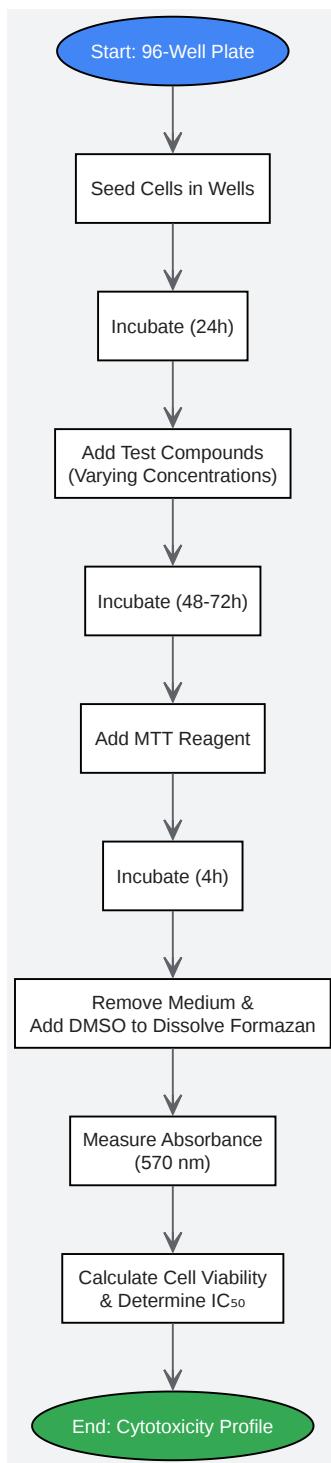
Cytotoxicity Evaluation via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol is used to determine the cytotoxic effects of synthesized compounds.[\[10\]](#)

- **Cell Seeding:** Plate cells (e.g., cancer cell lines like MCF-7 or macrophage cell lines like RAW 264.7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the appropriate culture medium. Remove the existing medium from the wells and add 100 μ L of the medium

containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[10]

- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Following incubation, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
- Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.[10]



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Workflow for the MTT cytotoxicity assay.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Methylquinoline-4-carboxylic acid** is associated with several hazards.[\[1\]](#) Proper safety precautions are mandatory when handling this compound.

GHS Hazard Statement	Code	Precautionary Statement
Causes skin irritation	H315	P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Causes serious eye irritation	H319	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14]
May cause respiratory irritation	H335	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [14] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. [14]

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong acids and bases.[\[15\]](#)[\[16\]](#) Handling: Work under a chemical fume hood. Do not inhale the substance. Avoid contact with skin, eyes, and clothing.[\[15\]](#)

Conclusion

2-Methylquinoline-4-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its role as a foundational structure in the development of new therapeutic agents. Its straightforward synthesis via established methods like the Doeblin and Pfitzinger reactions, combined with the reactivity of its carboxylic acid group, makes it an accessible and valuable scaffold for medicinal chemists. The extensive research into its derivatives has

revealed promising anticancer, antibacterial, and other pharmacological activities, underscoring the importance of the quinoline-4-carboxylic acid motif. This guide provides core data and protocols to support further research and application of this compound in drug discovery and chemical synthesis.

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